trans-beta-Methylstyrene

Description

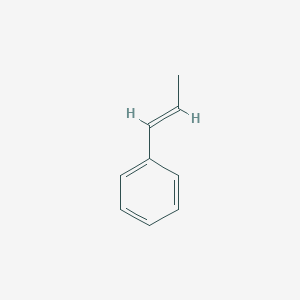

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROGIFZRVHSFLM-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060919, DTXSID101026543 | |

| Record name | Propenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-beta-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | beta-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

175.5 °C, 175 °C | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

52 °C | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor) | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9019 @ 25 °C, Relative density (water = 1): 0.911 | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15 | |

| Record name | beta-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

873-66-5, 637-50-3 | |

| Record name | trans-β-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylstyrene, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Phenyl-1-propene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-beta-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-METHYLSTYRENE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5S9N1785O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-27.3 °C, -29 °C | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of trans-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-beta-Methylstyrene, systematically known as [(E)-prop-1-enyl]benzene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry.[1] Its structure, featuring a phenyl group conjugated with a propenyl moiety, imparts a unique combination of reactivity and stereochemical properties. This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its key reactions, and visualizations of relevant chemical pathways to support its application in research and development.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Chemical and Physical Data

| Property | Value | References |

| IUPAC Name | [(E)-prop-1-enyl]benzene | [1][2] |

| Synonyms | trans-1-Phenyl-1-propene, (E)-1-Phenylpropene, trans-Propenylbenzene | [3][4] |

| CAS Number | 873-66-5 | [3][4] |

| Molecular Formula | C₉H₁₀ | [1][4] |

| Molecular Weight | 118.18 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 175-177 °C | [2][3] |

| Melting Point | -29 °C to -27.3 °C | [2][5] |

| Density | 0.911 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.550 | [3][6] |

| Flash Point | 52 °C | [1][2] |

| Solubility | Soluble in acetone, benzene, ether, and ethanol. Very poor solubility in water (0.014 g/100ml at 25 °C). | [1][2][5] |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Data available in spectral databases.[2][7] |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | The NIST WebBook provides its gas-phase IR spectrum.[8][9] |

| Mass Spectrometry (MS) | The NIST WebBook and PubChem provide mass spectral data.[2][8][9] |

Synthesis Protocols

This compound can be synthesized through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For this compound, this involves the reaction of benzaldehyde with a phosphorus ylide derived from ethyltriphenylphosphonium bromide.

Experimental Protocol:

-

Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium, dropwise to the suspension while stirring. The formation of the ylide is indicated by a color change.

-

Reaction with Benzaldehyde: To the ylide solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. ijcrt.org [ijcrt.org]

- 6. leah4sci.com [leah4sci.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Isomerization of cis- to trans-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective conversion of alkene isomers is a critical transformation in organic synthesis, with significant implications for the pharmaceutical and materials science industries. beta-Methylstyrene, a simple yet important aromatic alkene, exists as two geometric isomers: cis (Z) and trans (E). The trans isomer is thermodynamically more stable and often the desired isomer in synthetic pathways due to its lower steric hindrance and higher reactivity in certain polymerization and functionalization reactions.[1] This technical guide provides a comprehensive overview of the core principles and practical methodologies for the isomerization of cis-beta-methylstyrene to its trans counterpart. We will delve into three primary methods of isomerization: iodine-catalyzed, photochemical, and acid-catalyzed, presenting detailed experimental protocols, quantitative data, and mechanistic insights to equip researchers with the knowledge to effectively control this important stereochemical transformation.

Introduction

Geometric isomerism in alkenes plays a pivotal role in determining the physical, chemical, and biological properties of molecules. In the context of drug development and materials science, the precise control of stereochemistry is paramount. beta-Methylstyrene (1-phenylpropene) serves as a valuable model system for studying cis-trans isomerization due to its simple structure and the distinct properties of its isomers. The trans isomer is generally favored due to its greater thermodynamic stability, a consequence of reduced steric strain between the methyl group and the phenyl ring.[2]

This guide will explore the theoretical underpinnings and practical applications of the most common methods employed to convert cis-beta-methylstyrene to the more stable trans isomer. Each section will provide a detailed experimental protocol, a summary of key quantitative data, and a mechanistic diagram to visualize the transformation process.

Methods of Isomerization

Iodine-Catalyzed Isomerization

Iodine-catalyzed isomerization is a widely used, efficient, and operationally simple method for equilibrating alkene isomers. The reaction proceeds via a radical mechanism, initiated by the homolytic cleavage of molecular iodine into iodine atoms, which can be facilitated by heat or light.[3]

Materials:

-

cis-beta-Methylstyrene

-

Iodine (I₂)

-

Anhydrous solvent (e.g., hexane, toluene, or methanol)[4]

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) system for analysis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-beta-methylstyrene in a suitable anhydrous solvent (e.g., 0.1 M solution).

-

Add a catalytic amount of iodine (e.g., 1-10 mol%).

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS.

-

Upon completion (typically when the cis/trans ratio stabilizes), cool the reaction mixture to room temperature.

-

Quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate to remove excess iodine. The disappearance of the characteristic purple/brown color of iodine indicates complete quenching.

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is a mixture of cis- and trans-beta-methylstyrene, enriched in the trans isomer.

-

Purify the trans isomer by column chromatography on silica gel or by fractional distillation if the boiling points of the isomers are sufficiently different.

| Parameter | Value/Range | Conditions | Reference |

| Catalyst Loading | 1-10 mol% | Thermal | [5] |

| Temperature | 70-120 °C (for stilbenes) | n-hexane | [5] |

| Reaction Time | 1-24 hours | Varies with temperature and catalyst loading | [2] |

| Yield of trans-isomer | High (approaches thermodynamic equilibrium) | Equilibrium conditions | [6] |

| Activation Energy (for stilbenes) | 21.3 - 23.6 kcal/mol | Varies with substituents | [5] |

The isomerization proceeds through a radical chain mechanism:

-

Initiation: Molecular iodine undergoes homolytic cleavage to form two iodine atoms (I•). This can be induced thermally or photochemically.

-

Propagation:

-

An iodine atom adds to the double bond of cis-beta-methylstyrene, forming a carbon-iodine bond and a radical intermediate.

-

Rotation occurs around the former carbon-carbon double bond in the radical intermediate.

-

The iodine atom is eliminated, reforming the double bond in the more stable trans configuration and regenerating the iodine atom catalyst.

-

-

Termination: Two iodine atoms can recombine to form molecular iodine.

Iodine-Catalyzed Isomerization Pathway

Photochemical Isomerization

Photochemical isomerization utilizes light energy to promote the conversion of cis to trans isomers. This can occur through direct irradiation, where the alkene absorbs a photon and is promoted to an excited state, or through photosensitization, where a sensitizer molecule absorbs the light and transfers the energy to the alkene.

Materials:

-

cis-beta-Methylstyrene

-

Photochemically transparent solvent (e.g., hexane, acetonitrile)

-

Quartz reaction vessel

-

UV lamp (e.g., mercury lamp with appropriate filters for wavelength selection) or high-power LED[7]

-

Stirring mechanism

-

Actinometer for quantum yield determination (e.g., ferrioxalate)[8]

-

UV-Vis spectrophotometer

-

GC-MS system for analysis

Procedure:

-

Prepare a dilute solution of cis-beta-methylstyrene in a photochemically transparent solvent in a quartz reaction vessel. The concentration should be adjusted to ensure sufficient light absorption.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the excited states.

-

Irradiate the solution with a UV lamp or LED at a wavelength where the cis isomer absorbs. Maintain constant stirring throughout the irradiation.

-

Monitor the progress of the isomerization by taking samples at different time intervals and analyzing them by UV-Vis spectroscopy (to observe changes in the absorption spectrum) or GC-MS (to determine the cis/trans ratio).

-

To determine the quantum yield, the photon flux of the light source must be measured using a chemical actinometer under identical experimental conditions.[9]

-

Once the desired conversion is achieved or a photostationary state is reached, stop the irradiation.

-

The solvent can be removed under reduced pressure to obtain the product mixture.

| Parameter | Value/Range | Conditions | Reference |

| Irradiation Wavelength | ~300 nm (for stilbene) | Solvent dependent | [8] |

| Quantum Yield (Φc→t) | Varies | Dependent on wavelength, solvent, and sensitizer | [10] |

| Photostationary State | Mixture of cis and trans isomers | Dependent on the absorption coefficients and quantum yields of both isomers at the irradiation wavelength | [11] |

Direct Irradiation:

-

The cis-alkene absorbs a photon, promoting an electron from the π bonding orbital to the π* antibonding orbital, forming an excited singlet state (S₁).

-

In the S₁ state, the molecule can undergo rotation around the central carbon-carbon bond to a "phantom" or twisted singlet state, which is a common intermediate for both isomers.

-

From this twisted state, the molecule can relax back to the ground state (S₀) by releasing energy, forming either the cis or trans isomer.

Triplet Sensitization:

-

A sensitizer molecule absorbs a photon and is promoted to its excited singlet state, followed by efficient intersystem crossing to its triplet state.

-

The triplet sensitizer collides with a ground-state cis-alkene molecule, transferring its energy and promoting the alkene to its triplet state while the sensitizer returns to its ground state.

-

The triplet alkene has a lower barrier to rotation around the carbon-carbon bond and can relax to a twisted triplet state.

-

This twisted triplet can then decay to the ground state, forming a mixture of cis and trans isomers.

Photochemical Isomerization Pathways

Acid-Catalyzed Isomerization

Acid-catalyzed isomerization proceeds through a carbocation intermediate. The presence of a strong acid facilitates the protonation of the double bond, allowing for free rotation around the single bond in the resulting carbocation, leading to the formation of the more stable trans isomer upon deprotonation.

Materials:

-

cis-beta-Methylstyrene

-

Strong acid catalyst (e.g., sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH))

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (for neutralization)

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

GC-MS system for analysis

Procedure:

-

Dissolve cis-beta-methylstyrene in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of TsOH).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by GC-MS.

-

Once the reaction has reached equilibrium, quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the isomerized product mixture.

-

Purify the trans isomer as described in the previous methods.

| Parameter | Value/Range | Conditions | Reference |

| Catalyst | H₂SO₄, TsOH | Anhydrous | [12] |

| Temperature | Room temperature to reflux | Solvent dependent | [13] |

| Reaction Time | Minutes to hours | Dependent on acid strength and temperature | [13] |

| Yield of trans-isomer | High (approaches thermodynamic equilibrium) | Equilibrium conditions | [2] |

The mechanism involves the formation of a carbocation intermediate:

-

The π-bond of the alkene acts as a nucleophile and attacks a proton (H⁺) from the acid catalyst. The proton adds to the less substituted carbon of the double bond to form a more stable secondary benzylic carbocation.

-

The resulting carbocation has a single bond between the two carbons that were formerly part of the double bond, allowing for free rotation.

-

Rotation occurs to alleviate steric strain, favoring the conformation that will lead to the trans isomer.

-

A base (e.g., the conjugate base of the acid or the solvent) removes a proton from the carbon adjacent to the carbocation, reforming the double bond and yielding the this compound.

Acid-Catalyzed Isomerization Pathway

Starting Material Synthesis and Purification

The most common laboratory synthesis of beta-methylstyrene involves the dehydration of 1-phenyl-1-propanol. This reaction typically yields a mixture of cis and trans isomers, with the trans isomer being the major product due to its higher thermodynamic stability.[2]

Synthesis of a cis/trans-beta-Methylstyrene Mixture

A typical procedure involves heating 1-phenyl-1-propanol with a dehydrating agent such as anhydrous copper(II) sulfate or potassium bisulfate.[2] The resulting alkene mixture is then isolated by distillation.

Purification of cis-beta-Methylstyrene

Separation of the cis and trans isomers can be challenging due to their similar physical properties. Fractional distillation can be employed, but the boiling points are often very close. Preparative gas chromatography is an effective but less scalable method. Column chromatography on silica gel can also be used, taking advantage of the slight difference in polarity between the two isomers.

Analytical Methods for Monitoring Isomerization

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for monitoring the isomerization of cis- to this compound. The two isomers can be separated on a suitable GC column, and their relative abundance can be determined by integrating the peak areas in the chromatogram.

GC-MS Protocol

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the reaction mixture in a volatile solvent is injected.

-

Oven Program: A temperature program is often used to ensure good separation. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Detection: The mass spectrometer can be operated in full scan mode to confirm the identity of the isomers (which will have the same mass spectrum) or in selected ion monitoring (SIM) mode for higher sensitivity. The trans isomer, being more stable and generally having a more linear shape, often has a slightly shorter retention time than the cis isomer on standard non-polar columns.

Conclusion

The isomerization of cis-beta-methylstyrene to its more stable trans isomer is a fundamental and synthetically useful transformation. This guide has detailed three common and effective methods for achieving this conversion: iodine-catalyzed, photochemical, and acid-catalyzed isomerization. Each method offers distinct advantages and operates through a unique mechanism, providing researchers with a versatile toolkit for controlling the stereochemical outcome of their reactions. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and compatibility with other functional groups in the molecule. By understanding the experimental protocols, quantitative parameters, and underlying mechanisms presented herein, researchers, scientists, and drug development professionals can effectively implement these strategies in their own work.

References

- 1. Buy this compound | 637-50-3 [smolecule.com]

- 2. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. uregina.ca [uregina.ca]

- 4. osti.gov [osti.gov]

- 5. Iodine atom-catalysed isomerisation of symmetrically substituted cis-stilbenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. vurup.sk [vurup.sk]

- 11. investigacion.unirioja.es [investigacion.unirioja.es]

- 12. Mechanism of cis/trans equilibration of alkenes via iodine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VUV Analytics [vuvanalytics.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of trans-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-beta-Methylstyrene, systematically named [(E)-prop-1-enyl]benzene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer science.[1] Its rigid stereochemistry, conferred by the trans-configured double bond, dictates its physical properties and chemical reactivity. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and key experimental data of this compound, intended to serve as a valuable resource for professionals in research and development.

Molecular Structure and Identification

The fundamental structure of this compound consists of a benzene ring attached to a propenyl group, with the methyl group and the phenyl group positioned on opposite sides of the carbon-carbon double bond. This E-configuration is the more stable of the two geometric isomers, the other being cis-beta-methylstyrene or [(Z)-prop-1-enyl]benzene.[2][3]

| Identifier | Value |

| IUPAC Name | [(E)-prop-1-enyl]benzene[1] |

| Synonyms | trans-1-Phenyl-1-propene, (E)-β-Methylstyrene, trans-Propenylbenzene |

| CAS Number | 873-66-5[2][3] |

| Molecular Formula | C₉H₁₀[1][2] |

| Molecular Weight | 118.18 g/mol [2] |

| SMILES String | C/C=C/c1ccccc1 |

| InChI Key | QROGIFZRVHSFLM-QHHAFSJGSA-N[3] |

Stereochemistry

The defining feature of this compound is its stereochemistry. The "trans" or "E" designation arises from the Cahn-Ingold-Prelog priority rules, where the phenyl group and the methyl group are the higher priority groups on each of the double-bonded carbons, and they lie on opposite sides of the double bond. This arrangement minimizes steric hindrance, making the trans isomer thermodynamically more stable than the cis isomer.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, vinylic, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.40 | Doublet of Quartets | 1H | Vinylic proton (-CH=) adjacent to phenyl group |

| ~6.20 | Doublet of Quartets | 1H | Vinylic proton (-CH=) adjacent to methyl group |

| ~1.90 | Doublet | 3H | Methyl protons (-CH₃) |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon (C-Ar) |

| ~131 | Vinylic carbon (-CH=) adjacent to phenyl group |

| ~128.5 | Aromatic carbons (CH-Ar) |

| ~126.5 | Aromatic carbons (CH-Ar) |

| ~126 | Vinylic carbon (-CH=) adjacent to methyl group |

| ~125.5 | Aromatic carbon (CH-Ar) |

| ~18.5 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3025 | Medium | C-H stretch (aromatic and vinylic) |

| ~2915 | Medium | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | Strong | C=C stretch (aromatic ring) |

| ~965 | Strong | C-H bend (trans-vinylic) |

| ~740, 690 | Strong | C-H bend (monosubstituted benzene) |

Experimental Protocols

Synthesis of this compound via Dehydration of 1-Phenyl-1-propanol

A common laboratory synthesis of this compound involves the acid-catalyzed dehydration of 1-phenyl-1-propanol. The trans isomer is the major product due to its greater thermodynamic stability.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a Dean-Stark trap (or a similar setup for azeotropic removal of water), a condenser, and a receiving flask.

-

Reaction Mixture: 1-Phenyl-1-propanol is placed in the round-bottom flask with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, and a high-boiling inert solvent like toluene.

-

Heating: The mixture is heated to reflux. The water produced during the dehydration reaction is collected in the Dean-Stark trap.

-

Monitoring: The reaction is monitored by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Workup: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

References

Spectroscopic Analysis of trans-beta-Methylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for trans-beta-methylstyrene (also known as (E)-1-phenyl-1-propene). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the fundamental spectroscopic data for this compound, providing a spectroscopic fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, vinylic, and methyl protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.35 - 7.15 | Multiplet | - |

| Vinylic-H (adjacent to phenyl) | 6.38 | Doublet of Quartets | 15.6, 1.6 |

| Vinylic-H (adjacent to methyl) | 6.20 | Doublet of Quartets | 15.6, 6.4 |

| Methyl-H | 1.87 | Doublet | 6.4 |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Aromatic C-1 (quaternary) | 137.9 |

| Aromatic C-2, C-6 | 128.4 |

| Aromatic C-4 | 126.7 |

| Aromatic C-3, C-5 | 125.7 |

| Vinylic-C (adjacent to phenyl) | 130.9 |

| Vinylic-C (adjacent to methyl) | 125.6 |

| Methyl-C | 18.4 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of aromatic and alkene moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3080 - 3020 | C-H Stretch | Aromatic/Vinylic |

| 2950 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 965 | C-H Bend (out-of-plane) | trans Alkene |

| 740, 690 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 118 | 67.50 | [M]⁺ (Molecular Ion) |

| 117 | 99.99 | [M-H]⁺ |

| 115 | 31.50 | [M-3H]⁺ or [C₉H₇]⁺ |

| 91 | 27.00 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | 9.50 | [C₆H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Temperature: 25 °C

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Temperature: 25 °C

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry. A background spectrum of the clean, empty accessory should be recorded.[1]

-

Place a single drop of neat this compound onto the center of the ATR crystal or one of the salt plates.[1]

-

If using salt plates, carefully place the second plate on top of the first to create a thin liquid film.[2][3]

Instrument Parameters:

-

Spectrometer: FT-IR Spectrometer

-

Accessory: Attenuated Total Reflectance (ATR) or Transmission (using salt plates)

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

Instrument Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (Electron Ionization - EI):

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of spectroscopic techniques used to characterize this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. What are the common ionization methods for GC/MS [scioninstruments.com]

An In-depth Technical Guide to the Thermal Stability of trans-β-Methylstyrene Compared to its cis-Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relative thermal stability of trans-β-methylstyrene and its cis-isomer, also known as (E)-1-phenylpropene and (Z)-1-phenylpropene, respectively. The document synthesizes key thermodynamic data, details relevant experimental methodologies for stability assessment, and presents reaction pathways. The greater thermodynamic stability of the trans-isomer is quantified through its lower energy state, primarily attributed to reduced steric hindrance. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who work with these and similar unsaturated compounds.

Introduction

β-Methylstyrene is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry. It exists as two geometric isomers, cis and trans, which exhibit distinct physical and chemical properties. A thorough understanding of their relative thermal stabilities is crucial for predicting reaction outcomes, optimizing process conditions, and ensuring the stability of resulting products. In general, for acyclic alkenes, the trans-isomer is thermodynamically more stable than the cis-isomer due to the minimization of steric strain between substituent groups on the same side of the double bond. This guide will delve into the specific thermodynamic data that substantiates this principle for β-methylstyrene.

Quantitative Thermodynamic Data

The relative thermal stability of the cis and trans isomers of β-methylstyrene can be quantitatively assessed by comparing their thermodynamic properties, most notably their heats of isomerization and standard enthalpies of formation. The trans isomer is generally found to be more stable than its cis counterpart.[1]

Heat of Isomerization

The heat of isomerization (ΔHiso) is the enthalpy change that occurs when one mole of an isomer is converted to another. A negative ΔHiso for the conversion of the cis to the trans isomer indicates that the trans isomer is more stable.

Table 1: Heat of Isomerization for the Conversion of cis-β-Methylstyrene to trans-β-Methylstyrene

| Phase | ΔHiso (kJ/mol) | Method | Reference |

| Liquid | -11.0 ± 0.3 | Equilibrium (Eqk) | Taskinen and Lindholm, 1994[2] |

| Gas | -20.1 | Equilibrium (Eqk) | Taskinen and Lindholm, 1994[3] |

Data sourced from the NIST Chemistry WebBook.[2][3]

The data clearly indicates that the conversion of cis-β-methylstyrene to trans-β-methylstyrene is an exothermic process in both the liquid and gas phases, confirming the higher stability of the trans-isomer.

Standard Enthalpy of Formation

Experimental Protocols for Determining Thermal Stability

Several experimental techniques are employed to determine the thermodynamic properties that define the thermal stability of isomers. The most common methods include calorimetry and thermal analysis techniques.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid isomer (e.g., trans-β-methylstyrene) is placed in a sealed capsule if volatile, or directly in a crucible if non-volatile.[5]

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.[5]

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.[6]

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.[6]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[6]

-

Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, for which the heat capacity has been previously determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to study isomerization and polymerization events.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the liquid isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min), is set.[9]

-

Data Collection: The instrument heats the sample and reference pans at a constant rate. The differential heat flow to the sample required to maintain it at the same temperature as the reference is recorded as a function of temperature.[9]

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show peaks corresponding to thermal events. An exothermic peak would indicate the isomerization from the less stable cis-isomer to the more stable trans-isomer. The area under the peak is proportional to the enthalpy change of the transition. DSC can also be used to observe the onset of polymerization.[1][9]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.

Methodology:

-

Sample Preparation: A small amount of the β-methylstyrene isomer is placed in a tared TGA sample pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) and heating program are set.[10]

-

Data Collection: The instrument continuously records the mass of the sample as it is heated.[10]

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the substance's thermal stability.[10]

Signaling Pathways and Reaction Mechanisms

The primary thermal process relating the two isomers is the cis-trans isomerization. At elevated temperatures, trans-β-methylstyrene can also undergo thermal polymerization.

Cis-Trans Isomerization

The isomerization between cis- and trans-β-methylstyrene is an equilibrium process that can be facilitated by heat or catalysts. The equilibrium favors the more stable trans-isomer.

Caption: cis-trans isomerization of β-methylstyrene.

Thermal Polymerization of trans-β-Methylstyrene

trans-β-Methylstyrene can undergo thermal polymerization, which has been observed to occur in two stages: an initial dimerization followed by polymerization at higher temperatures.[1]

Caption: Two-stage thermal polymerization of trans-β-methylstyrene.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that trans-β-methylstyrene is thermally more stable than its cis-isomer. This is quantitatively supported by the negative enthalpy of isomerization for the cis to trans conversion. The greater stability of the trans-isomer is a consequence of reduced steric hindrance between the phenyl and methyl groups. The experimental protocols detailed herein provide a framework for the empirical determination of these and other thermodynamic properties critical for chemical process development and material science applications. The provided diagrams of the isomerization and polymerization pathways offer a clear visual representation of the thermal behavior of β-methylstyrene. This comprehensive overview serves as a foundational resource for scientists and researchers engaged in work involving substituted styrenes.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. (Z)-1-Phenylpropene [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 5. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 6. eiu.edu [eiu.edu]

- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

The Discovery and Synthesis of trans-beta-Methylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-beta-Methylstyrene, systematically named [(E)-prop-1-enyl]benzene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer science. Its structure, featuring a phenyl group attached to a propenyl chain with a trans configuration at the double bond, provides a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of the historical synthesis and discovery of this compound, detailed experimental protocols for its preparation, and a summary of its key physicochemical and spectroscopic properties.

Historical Context and Discovery

While the precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. Early methods for the preparation of styrenic compounds involved reactions such as the dehydrogenation of alkylbenzenes and various alkylation and elimination reactions. The development of named reactions like the Friedel-Crafts reaction in 1877 and later the Wittig reaction in 1954 provided more specific and controlled routes to olefins like this compound. It is likely that the compound was first synthesized as an object of academic curiosity during the exploration of these new synthetic methodologies. The more stable trans isomer would have been a common product in many of these early syntheses due to thermodynamic favorability.

Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity.

Wittig Reaction

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, benzaldehyde is reacted with a phosphorus ylide generated from an ethyltriphenylphosphonium halide. The use of a non-stabilized ylide typically favors the formation of the Z-alkene, however, reaction conditions can be optimized to favor the more stable E (trans) isomer.

Reaction Scheme:

C₆H₅CHO + (C₆H₅)₃P=CHCH₃ → C₆H₅CH=CHCH₃ + (C₆H₅)₃P=O

Experimental Protocol: Wittig Synthesis of this compound

Materials:

-

Ethyltriphenylphosphonium bromide

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Benzaldehyde (C₆H₅CHO)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, place ethyltriphenylphosphonium bromide (e.g., 37.1 g, 0.1 mol).

-

Under a positive pressure of nitrogen, add liquid ammonia (approx. 200 mL).

-

To the stirred suspension, add sodium amide (e.g., 4.3 g, 0.11 mol) in small portions over 30 minutes. The formation of the orange-red ylide will be observed.

-

After the addition is complete, stir the mixture for an additional 2 hours at the reflux temperature of liquid ammonia (-33 °C).

-

Carefully add anhydrous diethyl ether (100 mL) to the reaction mixture.

-

Slowly add a solution of benzaldehyde (e.g., 10.6 g, 0.1 mol) in anhydrous diethyl ether (50 mL) from the dropping funnel over 1 hour.

-

After the addition is complete, allow the ammonia to evaporate overnight as the reaction mixture warms to room temperature.

-

Add 100 mL of water to the residue. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Quantitative Data: While specific yields can vary based on reaction scale and conditions, typical yields for the Wittig synthesis of this compound are in the range of 60-80%.

Dehydration of 1-Phenyl-1-propanol

The acid-catalyzed dehydration of 1-phenyl-1-propanol is a common laboratory method for the preparation of a mixture of propenylbenzene isomers. The reaction typically yields the more stable this compound as the major product.[1]

Reaction Scheme:

C₆H₅CH(OH)CH₂CH₃ --(H⁺, Δ)--> C₆H₅CH=CHCH₃ + H₂O

Experimental Protocol: Dehydration of 1-Phenyl-1-propanol

Materials:

-

1-Phenyl-1-propanol

-

Anhydrous copper(II) sulfate (CuSO₄) or potassium bisulfate (KHSO₄)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place 1-phenyl-1-propanol (e.g., 13.6 g, 0.1 mol) and a catalytic amount of anhydrous copper(II) sulfate (e.g., 1.5 g) in a round-bottom flask equipped with a distillation apparatus.[1]

-

Add a high-boiling solvent such as toluene (50 mL).[1]

-

Heat the mixture to reflux. The water formed during the reaction can be removed by azeotropic distillation.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, filter the mixture to remove the catalyst.

-

Wash the organic filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with water (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.

-

Purify the resulting crude product by fractional distillation under reduced pressure.

Quantitative Data: This method can produce a mixture of cis and trans isomers, with the trans isomer being predominant (often >90%).[1] Overall yields of the mixed isomers can be in the range of 80-90%.

Isomerization of Allylbenzene

Allylbenzene can be isomerized to the more stable conjugated isomer, this compound, in the presence of a suitable catalyst. This method is attractive as allylbenzene is readily available.

Reaction Scheme:

C₆H₅CH₂CH=CH₂ --(Catalyst)--> C₆H₅CH=CHCH₃

Experimental Protocol: Isomerization of Allylbenzene

Materials:

-

Allylbenzene

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (e.g., 5.6 g, 0.05 mol) in anhydrous DMSO (100 mL).

-

Add allylbenzene (e.g., 11.8 g, 0.1 mol) to the stirred solution.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the isomerization by gas chromatography (GC) or NMR spectroscopy.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature and pour it into 200 mL of ice-water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with dilute hydrochloric acid (2 x 50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the product by fractional distillation under reduced pressure.

Quantitative Data: This method can provide high yields of this compound, often exceeding 90%, with high selectivity for the trans isomer.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ | |

| Molecular Weight | 118.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 175-177 °C | |

| Melting Point | -29.3 °C | [3] |

| Density | 0.911 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.550 | |

| Solubility | Insoluble in water; soluble in common organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 6.45 (dq, 1H, J=15.6, 1.6 Hz, =CH-Ph), 6.25 (dq, 1H, J=15.6, 6.4 Hz, =CH-CH₃), 1.90 (dd, 3H, J=6.4, 1.6 Hz, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 138.1, 131.0, 128.4, 126.8, 125.8, 125.7, 18.4 |

| Infrared (IR) | ν (cm⁻¹): 3025 (Ar-H stretch), 2915 (C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 965 (trans C-H bend) |

| Mass Spectrometry (MS) | m/z (%): 118 (M⁺, 100), 117 (95), 103 (30), 91 (40), 77 (25) |

Mandatory Visualizations

Caption: Mechanism of the Wittig reaction for the synthesis of this compound.

Caption: Experimental workflow for the Wittig synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with a rich history intertwined with the development of synthetic organic chemistry. The methods outlined in this guide, particularly the Wittig reaction, dehydration of 1-phenyl-1-propanol, and isomerization of allylbenzene, provide reliable and versatile routes for its preparation. The choice of a specific method will depend on the context of the research or development goals, taking into account factors such as yield, stereoselectivity, and experimental convenience. The provided data and protocols serve as a comprehensive resource for professionals engaged in the synthesis and application of this important compound.

References

An In-depth Technical Guide to the Physical Properties of trans-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of trans-beta-methylstyrene, specifically its boiling point and density. The information herein is compiled from various authenticated sources and is presented to support advanced research and development activities.

Quantitative Physical Properties

The boiling point and density of a compound are critical parameters for its identification, purification, and application in various chemical processes. The table below summarizes the reported values for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 175 - 176.9 °C | At standard atmospheric pressure |

| Density | 0.911 g/mL | At 25 °C |

| 0.9019 g/mL | At 25 °C |

Note: Variations in reported values can be attributed to minor differences in experimental conditions and sample purity.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical analysis. The following sections detail standard methodologies for measuring the boiling point and density of liquid organic compounds like this compound.

2.1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides a precise measurement of the boiling point.

Materials:

-

Small test tube

-

Thermometer (-10 to 200 °C range)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A few milliliters of the this compound sample are placed into the small test tube.[1]

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is securely clamped and a thermometer is immersed in the sample, ensuring the bulb is close to but not touching the capillary tube.

-

The apparatus is gently heated. Initially, a stream of bubbles will be observed as air is expelled from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid is boiling at its vapor pressure.

-

The heating is then stopped. The liquid will begin to cool, and the stream of bubbles will slow down.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

The procedure should be repeated to ensure accuracy.

2.2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume that is used to determine the density of a liquid with high precision.

Materials:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Thermometer

-

This compound sample

-

Distilled water (for calibration)

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance (m_pyc).

-

The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m_pyc+water).

-

The mass of the water is determined by subtraction (m_water = m_pyc+water - m_pyc).

-

The volume of the pycnometer is calculated using the known density of water at that temperature (V_pyc = m_water / ρ_water).

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The mass of the pycnometer filled with the sample is measured (m_pyc+sample).

-

The mass of the sample is determined by subtraction (m_sample = m_pyc+sample - m_pyc).

-

The density of the this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer (ρ_sample = m_sample / V_pyc).

Workflow for Physical Property Verification

The following diagram illustrates a standardized workflow for the experimental determination and verification of the physical properties of a chemical sample such as this compound.

Caption: Workflow for Physical Property Determination.

References

Ozonolysis of trans-beta-Methylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone to cleave unsaturated bonds, primarily carbon-carbon double and triple bonds. This oxidative cleavage transforms the original alkene or alkyne into smaller carbonyl-containing fragments, such as aldehydes, ketones, or carboxylic acids, depending on the workup conditions employed. The reaction is of significant importance in both synthetic organic chemistry and for structural elucidation.

This technical guide provides an in-depth overview of the ozonolysis of trans-beta-methylstyrene, a substituted styrene derivative. It will cover the reaction mechanism, the expected products under different workup conditions, detailed experimental protocols, and a summary of relevant data. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Reaction Products and Stoichiometry

The ozonolysis of this compound proceeds via the cleavage of the carbon-carbon double bond. The primary products formed are dependent on the subsequent workup procedure, which can be either reductive or oxidative.

Under reductive workup conditions , typically employing reagents such as dimethyl sulfide (DMS) or zinc dust and acetic acid, the intermediate ozonide is cleaved to yield benzaldehyde and acetaldehyde .[1]

Under oxidative workup conditions , where an oxidizing agent like hydrogen peroxide (H₂O₂) is used, any initially formed aldehydes are further oxidized to carboxylic acids.[2][3][4] Therefore, the ozonolysis of this compound followed by an oxidative workup yields benzoic acid and acetic acid .

While specific quantitative yields for the ozonolysis of this compound are not extensively reported in the literature, high yields are generally expected for the ozonolysis of styrene derivatives. For instance, the ozonolysis of styrene to produce benzaldehyde can achieve yields of up to 97.6% under optimized conditions. The ozonolysis of various styrene derivatives has been reported to proceed with yields ranging from 68% to quantitative amounts.[5]

Table 1: Predicted Products of Ozonolysis of this compound

| Workup Condition | Reagents | Primary Products |

| Reductive | 1. O₃2. (CH₃)₂S or Zn/CH₃COOH | Benzaldehyde, Acetaldehyde |

| Oxidative | 1. O₃2. H₂O₂ | Benzoic Acid, Acetic Acid |

Reaction Mechanism: The Criegee Intermediate

The generally accepted mechanism for the ozonolysis of alkenes was first proposed by Rudolf Criegee.[2] The reaction proceeds through several key intermediates:

-

1,3-Dipolar Cycloaddition: Ozone adds across the double bond of this compound in a concerted 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide).

-

Retro-1,3-Dipolar Cycloaddition: The primary ozonide rapidly rearranges and cleaves in a retro-1,3-dipolar cycloaddition to form a carbonyl compound (benzaldehyde) and a carbonyl oxide, also known as the Criegee intermediate (acetaldehyde oxide).

-

Second 1,3-Dipolar Cycloaddition: The benzaldehyde and the Criegee intermediate then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).

-

Workup: The final step involves the cleavage of the secondary ozonide by a reducing or oxidizing agent to yield the final carbonyl products.

Caption: Ozonolysis mechanism of this compound.

Experimental Protocols